1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol

Vue d'ensemble

Description

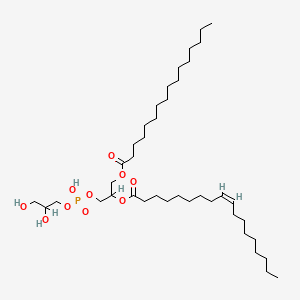

1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol is a phosphatidylglycerol, a type of phospholipid that plays a crucial role in cellular membranes. It is composed of a glycerol backbone, with a palmitoyl group at the first position, an oleoyl group at the second position, and a phosphoglycerol group at the third position . This compound is significant in various biological processes, including membrane structure and function, signaling pathways, and metabolic reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol can be synthesized through several methods. One common approach involves the esterification of glycerol with palmitic acid and oleic acid, followed by phosphorylation with phosphoric acid . The reaction conditions typically require a catalyst, such as sulfuric acid, and are carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves enzymatic processes. Lipases are used to catalyze the esterification reactions, providing a more environmentally friendly and efficient method compared to traditional chemical synthesis . The use of bioreactors allows for large-scale production, ensuring consistency and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol undergoes various chemical reactions, including:

Substitution: The phosphoglycerol group can undergo substitution reactions, where different functional groups replace the existing ones.

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis is preferred, using lipases at physiological pH and temperature.

Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products:

Oxidation: Hydroperoxides and other oxidized derivatives.

Hydrolysis: Palmitic acid, oleic acid, and glycerophosphoglycerol.

Substitution: Substituted phosphoglycerol derivatives.

Applications De Recherche Scientifique

Clinical Applications

1.1. Synthetic Lung Surfactant

One of the primary clinical applications of 1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol is as a synthetic lung surfactant. It was a key component of Surfaxin, a medication used to treat respiratory distress syndrome (RDS) in premature infants. The surfactant works by reducing surface tension at the air-liquid interface in alveoli, preventing alveolar collapse and improving lung function .

| Application | Details |

|---|---|

| Indication | Treatment of respiratory distress syndrome in infants |

| Mechanism | Reduces interfacial tension in alveoli |

| Outcome | Prevents alveolar collapse, improving respiratory function |

Biophysical Research

2.1. Membrane Protein Studies

In biophysical research, this compound is utilized to study lipid-protein interactions, particularly in membrane proteins. For example, it has been used in models examining hydrophobic mismatch in transmembrane proteins like the bacterial leucine transporter (LeuT). This research helps elucidate how membrane composition affects protein functionality and stability .

Case Study: Hydrophobic Mismatch Analysis

- Objective: To investigate the effects of lipid composition on the function of LeuT.

- Method: Continuum-Molecular Dynamics simulations were employed using membranes composed of this compound.

- Findings: Significant membrane thinning and water penetration were observed, affecting protein interactions and stability.

Pharmaceutical Formulations

3.1. Drug Delivery Systems

The compound is also being explored for its role in drug delivery systems due to its ability to form liposomes. These liposomes can encapsulate therapeutic agents, enhancing their bioavailability and targeting specific tissues .

| Formulation Type | Application |

|---|---|

| Liposomes | Encapsulation of drugs for enhanced delivery |

| Targeting | Specific tissue targeting through lipid composition |

Biochemical Studies

4.1. Surface Activity Studies

Research has demonstrated that this compound can effectively lower surface tension in various biochemical assays, making it a valuable tool for studying surfactant properties and interactions at interfaces .

Mécanisme D'action

The mechanism of action of 1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol involves its integration into cellular membranes, where it influences membrane fluidity and stability . It interacts with various proteins and receptors, modulating signaling pathways and cellular responses . The compound’s ability to reduce surface tension makes it effective in respiratory applications, preventing alveolar collapse and improving lung function .

Comparaison Avec Des Composés Similaires

- 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine

- 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine

- 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoserine

Comparison: 1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol is unique due to its specific combination of fatty acids and the phosphoglycerol head group . This structure imparts distinct biophysical properties, such as its role in membrane curvature and signaling . Compared to other phospholipids, it has a higher propensity for forming non-lamellar phases, which is crucial in certain cellular processes .

Activité Biologique

1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol (POPG) is a phospholipid that plays a significant role in various biological processes, particularly in the context of lung surfactants and cell membrane dynamics. Its unique structure, featuring a palmitic acid and oleic acid moiety, contributes to its functionality in reducing surface tension in the lungs, making it critical for respiratory health.

- Chemical Formula : C₄₀H₇₇O₁₀P

- Molecular Weight : 749.02 g/mol

- Synonyms :

- 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylglycerol

- POPG

Pharmacological Role

POPG is primarily recognized for its application as a synthetic lung surfactant used in treating infant respiratory distress syndrome (IRDS). It serves to replace deficient natural surfactants in premature infants, thereby preventing alveolar collapse and improving respiratory function.

The primary action of POPG is to reduce interfacial tension at the air-water interface within alveoli. This reduction prevents the collapse of alveolar membranes during exhalation, facilitating improved gas exchange and lung function .

Case Studies

- Infant Respiratory Distress Syndrome (IRDS) :

- Lipid Bilayer Dynamics :

Comparative Efficacy

The following table summarizes the effectiveness of POPG compared to other surfactants used in clinical settings:

| Surfactant Type | Efficacy in IRDS Treatment | Mechanism of Action |

|---|---|---|

| This compound (POPG) | High | Reduces surface tension |

| Natural Surfactant (Bovine Lung) | Moderate | Reduces surface tension |

| Synthetic Surfactant (Beractant) | High | Reduces surface tension; longer half-life |

Molecular Interactions

Research has indicated that POPG interacts with various proteins involved in cellular signaling pathways. For instance, it has been shown to modulate the activity of G-protein coupled receptors (GPCRs), which play crucial roles in signal transduction across cell membranes .

Toxicity and Safety Profile

While POPG is generally regarded as safe when used as directed, potential adverse effects can include:

- Allergic reactions

- Respiratory complications if improperly administered

Propriétés

IUPAC Name |

[1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H77O10P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46)/b18-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZGBAOHGQRCBP-ZCXUNETKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H77O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

749.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81490-05-3 | |

| Record name | 1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081490053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.